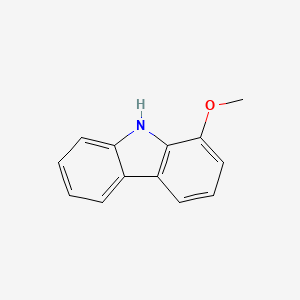

1-methoxy-9H-carbazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-15-12-8-4-6-10-9-5-2-3-7-11(9)14-13(10)12/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGUXGKVFBTRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444693 | |

| Record name | 1-methoxy-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4544-87-0 | |

| Record name | 1-methoxy-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Carbazole (B46965) Skeleton Relevant to 1-Methoxy-9H-Carbazole

The synthesis of the carbazole ring system can be broadly categorized into intermolecular and intramolecular bond-forming strategies. These approaches leverage a variety of catalytic and reaction conditions to achieve the desired tricyclic architecture.

Intermolecular Cyclization and Coupling Reactions

Intermolecular strategies for carbazole synthesis involve the sequential or tandem formation of C-N and C-C bonds between two or more precursor molecules.

Palladium catalysis has emerged as a powerful tool for the construction of carbazoles, offering high efficiency and functional group tolerance. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, is a cornerstone of this approach. wikipedia.org This reaction is instrumental in forming the diarylamine intermediate, which can then undergo an intramolecular C-H arylation to complete the carbazole ring.

A pertinent example is the synthesis of 2-methoxy-3-methylcarbazole, a structurally related natural product. This synthesis involves the palladium-catalyzed intramolecular oxidative biaryl coupling of a diarylamine precursor. researchgate.net The diarylamine itself can be synthesized via a Buchwald-Hartwig amination. The subsequent intramolecular C-H activation and C-C bond formation, also palladium-catalyzed, directly yields the carbazole core. researchgate.netnih.gov For the synthesis of this compound, a suitable starting diarylamine would be 2-halo-N-(2-methoxyphenyl)aniline or a related derivative, which upon intramolecular palladium-catalyzed C-H arylation would furnish the desired product. The choice of phosphine (B1218219) ligands, bases, and reaction conditions is crucial for achieving high yields in these transformations. nih.gov

| Reactants | Catalyst/Ligand | Base/Solvent | Conditions | Product | Yield (%) |

| 2-Methoxyaniline, 1,2-dihaloarene | Pd Nanocatalyst | Cs2CO3 / DMSO | Microwave, 180°C, 25 min | Methoxy-9H-carbazole | High |

| 2-Bromoaniline, 2-methoxyphenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 / Toluene/H2O | 100°C, 12 h | 2-(2-methoxyphenyl)aniline | - |

| 2-(2-methoxyphenyl)aniline | Pd(OAc)2 | Cs2CO3 / Mesitylene | 140°C, 24 h | This compound | - |

Photochemical methods provide an alternative, often milder, approach to carbazole synthesis. Light-promoted tandem reactions can facilitate both C-N bond formation and the subsequent cyclization in a single operational step. An efficient one-pot synthesis of carbazoles has been developed from nitroarenes and Grignard reagents, involving an intermolecular thermal C-N bond coupling followed by a photoinduced aza-6π electrocyclization. nih.gov

This methodology has been successfully applied to the gram-scale synthesis of glycozoline, a 3-methoxy-6-methyl-9H-carbazole. The reaction of 1-methoxy-4-nitrobenzene with a Grignard reagent, followed by irradiation with purple light (390–395 nm), leads to the formation of the carbazole product. organic-chemistry.org This process is notable for not requiring an external catalyst or additives for the photochemical step. nih.gov The mechanism is proposed to proceed through nitrosoarene and diarylamine intermediates. nih.gov

| Reactants | Light Source | Solvent | Conditions | Product | Yield (%) |

| 1-Methoxy-4-nitrobenzene, p-tolylmagnesium chloride | 390-395 nm LEDs | THF | Reflux, 5 h | Glycozoline (3-methoxy-6-methyl-9H-carbazole) | 75 |

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular strategies for constructing the carbazole skeleton typically involve the cyclization of a pre-functionalized single molecule, often an indole (B1671886) derivative.

The Fischer indole synthesis is a classic and versatile method for preparing indoles, which can be further elaborated to carbazoles. The reaction involves the acid-catalyzed rearrangement of a phenylhydrazone. nih.gov The presence and position of substituents, such as a methoxy (B1213986) group, on the phenylhydrazone can significantly influence the course of the cyclization. nih.gov In the context of this compound, a potential, albeit less direct, thermal electrocyclic approach could involve the synthesis of a suitably substituted indole precursor that can undergo a subsequent 6π-electrocyclization to form the third ring of the carbazole system. For instance, a 2-vinylindole derivative bearing appropriate substituents could undergo a thermal electrocyclization followed by aromatization. The electronic nature of the methoxy group would be expected to influence the regioselectivity of such a cyclization.

Base-catalyzed annulation reactions of substituted indoles provide a metal-free pathway to the carbazole core. A notable example is the NH4I-promoted formal [2 + 2 + 2] annulation of indoles, ketones, and nitroolefins. organic-chemistry.org This strategy allows for the construction of a diverse range of functionalized carbazoles with high regioselectivity. organic-chemistry.org The reaction is believed to proceed through a cascade process involving condensation, nucleophilic annulation, and aromatization, with a 3-vinylindole as a key intermediate. organic-chemistry.org By selecting an appropriately substituted indole, this method could be adapted for the synthesis of this compound.

Another relevant base-catalyzed approach involves the intramolecular cycloaddition of alkyne-tethered 3-anilido-2-pyrones. oregonstate.edu This reaction, which can be promoted by conventional heating or microwave irradiation in the presence of a base, proceeds through a presumed intermediate that loses carbon dioxide to form the carbazole ring system. This method has been shown to tolerate methoxy substituents on the aniline (B41778) ring, leading to the formation of methoxy-substituted carbazoles with complete regioselectivity. oregonstate.edu

| Reactants | Catalyst/Promoter | Base | Solvent | Conditions | Product | Yield (%) |

| Indole, Cyclohexanone, Nitroolefin | NH4I | - | - | 150°C, Argon | Substituted Carbazole | up to 95 |

| Alkyne-tethered 3-anilido-2-pyrone (with methoxy substituent) | - | DBU | Toluene | Microwave, 150°C, 30 min | Methoxy-substituted Carbazole | High |

Reductive Cyclization Strategies for Methoxy-Carbazoles

Reductive cyclization represents a powerful and widely employed strategy for the synthesis of the carbazole framework, including methoxy-substituted derivatives. These methods typically involve the formation of a key C-N or C-C bond to close the central five-membered ring, often starting from appropriately substituted biphenyl (B1667301) or styryl precursors.

One of the most classic and effective methods is the Cadogan reaction , which involves the deoxygenative cyclization of 2-nitrobiphenyls using trivalent phosphorus reagents, such as triethyl phosphite (B83602) or triphenylphosphine (B44618). This reaction proceeds through a nitrene intermediate and is tolerant of a wide range of functional groups. For the synthesis of this compound, the precursor would be 2-methoxy-2'-nitrobiphenyl. The reaction is typically carried out at elevated temperatures.

A related strategy is the Cadogan-Sundberg indole synthesis , which can be adapted for carbazole synthesis. This method involves the reductive cyclization of o-nitrostyrenes.

More contemporary approaches often utilize transition metal catalysis, particularly palladium, to achieve efficient and regioselective cyclizations. A notable example is the palladium-catalyzed tandem reaction involving an initial intermolecular amination (Buchwald-Hartwig or Ullmann coupling) to form a diarylamine, followed by an intramolecular direct C-H arylation to construct the carbazole ring. For instance, 9H-4-methoxycarbazole has been synthesized via a palladium-catalyzed cyclization of 2-acetamino-2'-methoxybiphenyl. thieme-connect.de Another powerful palladium-catalyzed route involves an Ullmann cross-coupling followed by a reductive cyclization to afford the carbazole core. chim.it These methods offer mild reaction conditions and broad substrate scope.

Table 1: Reductive Cyclization Strategies for Methoxy-Carbazoles

| Method | Precursor | Key Reagents/Catalysts | General Conditions | Reference |

|---|---|---|---|---|

| Cadogan Reaction | 2-Methoxy-2'-nitrobiphenyl | P(OEt)₃ or PPh₃ | High temperature (e.g., reflux in a high-boiling solvent) | researchwithrutgers.comorganic-chemistry.org |

| Palladium-Catalyzed Tandem C-H Functionalization/C-N Bond Formation | 2'-Bromoacetanilide and 2-methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene, 90 °C for Suzuki-Miyaura coupling; then Pd(OAc)₂, DMSO, O₂ for cyclization | thieme-connect.de |

| Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization | o-Halonitrobenzene and a substituted cyclohexenone | Palladium catalyst | Coupling followed by reductive cyclization and aromatization | chim.itnih.gov |

Regioselective Introduction of the Methoxy Moiety and Other Substituents

The precise placement of the methoxy group and other substituents on the carbazole scaffold is crucial for modulating its chemical and physical properties. This can be achieved either by functionalizing the pre-formed carbazole ring or by using precursors with the desired substitution pattern.

Post-Cyclization Functionalization Techniques

The direct introduction of a methoxy group onto an existing carbazole ring is a challenging transformation and is not a commonly employed synthetic strategy. However, recent advances in C-H functionalization have opened up possibilities for such late-stage modifications. A notable example is the palladium(II)-catalyzed, directing-group-aided C-H methoxylation of carbazole-3-carboxamides. In this method, a bidentate directing group, such as 8-aminoquinoline (B160924) or 2-(methylthio)aniline, is installed on the carbazole, which then directs the palladium catalyst to functionalize a specific C-H bond. This approach allows for the site-selective introduction of a methoxy group at the C2 position. thieme-connect.de While this demonstrates the feasibility of post-cyclization methoxylation, it is important to note that it requires a pre-functionalized carbazole and is not a direct methoxylation of the parent 9H-carbazole.

Directed Electrophilic Aromatic Substitution for Methoxy-Carbazoles

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. In the case of this compound, the directing effects of both the methoxy group and the carbazole nitrogen must be considered. The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. oregonstate.edunih.gov The nitrogen atom of the carbazole ring also influences the regioselectivity of electrophilic attack.

Common electrophilic substitution reactions that can be applied to this compound include:

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the carbazole ring. The use of a Lewis acid catalyst like aluminum chloride is typical. The regioselectivity will be influenced by the directing effects of the methoxy group.

Vilsmeier-Haack Reaction: This is a mild method for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide (like dimethylformamide) and phosphorus oxychloride. researchgate.netnih.govptfarm.pl Given the electron-rich nature of this compound, this reaction is expected to proceed readily, likely at positions activated by the methoxy group.

The interplay of the directing effects of the methoxy group and the carbazole nucleus will determine the final position of substitution. The ortho and para positions relative to the methoxy group (C2 and C4) are electronically activated. Steric hindrance may play a role in favoring substitution at the less hindered position.

Derivatization and Functionalization Strategies of this compound

Once the this compound core is synthesized, it can be further modified at both the nitrogen and carbon atoms to generate a diverse range of derivatives.

N-Alkylation and N-Acylation Reactions of the Carbazole Nitrogen

The nitrogen atom of the carbazole ring is a common site for functionalization.

N-Alkylation: The introduction of an alkyl group on the carbazole nitrogen can be achieved using various methods. A common approach involves the deprotonation of the N-H bond with a base, such as sodium hydride, followed by reaction with an alkyl halide. nih.govresearchgate.net Microwave-assisted N-alkylation of carbazoles in dry media has also been reported as an efficient and environmentally friendly method. Another approach is the Mitsunobu reaction, which allows for the N-alkylation of carbazoles with alcohols.

N-Acylation: The carbazole nitrogen can be acylated using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base. A chemoselective method for the N-acylation of indoles and carbazoles using thioesters as the acyl source has also been developed.

Table 2: N-Alkylation and N-Acylation of this compound

| Reaction | Reagents | General Conditions | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, NaH | Anhydrous solvent (e.g., THF, DMF) | nih.govresearchgate.net |

| N-Alkylation (Microwave) | Alkyl halide, K₂CO₃ | Microwave irradiation, dry media | |

| N-Alkylation (Mitsunobu) | Alcohol, DEAD, PPh₃ | Anhydrous solvent (e.g., THF) | |

| N-Acylation | Acyl chloride or anhydride (B1165640), base | Inert solvent | |

| N-Acylation (with thioesters) | Thioester, Cs₂CO₃ | Xylene, 140 °C |

C-H Functionalization and Cross-Dehydrogenative Coupling Reactions

Direct C-H functionalization has emerged as a powerful tool for the efficient and atom-economical modification of carbazoles. These reactions avoid the need for pre-functionalized starting materials.

Palladium-Catalyzed C-H Arylation: Palladium catalysts are widely used for the direct arylation of C-H bonds. For instance, the ortho C-H arylation of aniline carbamates with diazonium salts has been reported as a mild and efficient method. This strategy can be applied to build more complex carbazole structures.

Rhodium-Catalyzed C-H Alkylation and Annulation: Rhodium catalysts have been employed for the regioselective C-H alkylation of indoles, a reaction that can be extended to carbazoles. Furthermore, Rh(III)-catalyzed C-H activation and intermolecular annulation of indoles with terminal alkynes provides a one-pot synthesis of carbazoles.

Cross-Dehydrogenative Coupling (CDC): CDC reactions involve the formation of a new bond between two C-H or C-H and X-H bonds with the formal loss of a hydrogen molecule. This approach has been used for the arylation of benzylic C-H bonds with arenes to form 1,1-diarylmethanes. Photo-induced, oxidant-free oxidative C-H/N-H cross-coupling between arenes and azoles has also been demonstrated, offering a mild route to N-arylazoles. These principles can be applied to the functionalization of this compound.

Table 3: C-H Functionalization and Cross-Dehydrogenative Coupling Reactions

| Reaction Type | Catalyst/Reagent | Coupling Partner | General Conditions | Reference |

|---|---|---|---|---|

| Pd-Catalyzed C-H Arylation | Palladium(II) trifluoroacetate | Aryldiazonium salts | Room temperature | |

| Rh-Catalyzed C-H Alkylation | [RhCp*Cl₂]₂, AgSbF₆ | Diazo compounds | EtOH, 50 °C | |

| Rh-Catalyzed C-H Annulation | Rh(III) catalyst | Terminal alkynes | Mild conditions | |

| Photo-induced C-H/N-H Coupling | Photocatalyst and Cobalt complex | Azoles | Visible light, oxidant-free |

Synthesis of Carbazole-Based Hybrid Molecules

The fusion of the this compound scaffold with other heterocyclic systems has led to the creation of hybrid molecules with unique structural and electronic properties. A notable example is the synthesis of pyrido[4,3-b]carbazole derivatives, such as 9-methoxyolivacine, which are structural analogues of antineoplastic alkaloids like ellipticine (B1684216) and olivacine. ptfarm.pl These syntheses often involve multi-step sequences that build the pyridyl ring onto the carbazole framework.

One established pathway commences with a suitably substituted methoxy-carbazole derivative. ptfarm.pl For instance, the synthesis of 9-methoxyolivacine can be achieved through a sequence starting from 2-[2-(benzylamino)ethyl]-6-methoxy-1-methylcarbazole. This intermediate undergoes transformation into an N-acetyl-N-benzylamino derivative by reacting with a mixture of acetic anhydride and pyridine. ptfarm.pl Subsequent cyclization of this acetylated compound is accomplished using phosphorus oxychloride (POCl₃) in boiling chloroform, which yields a dihydro-pyrido[4,3-b]carbazolium iminium salt. This salt is a crucial intermediate that can then be subjected to reduction, typically with sodium borohydride (B1222165) (NaBH₄), to afford the corresponding tetrahydro-pyrido[4,3-b]carbazole. The final step involves aromatization, which can be achieved by dehydrogenation over a palladium on charcoal catalyst in a high-boiling solvent like diphenyl ether, to yield the target hybrid molecule, 9-methoxyolivacine. ptfarm.pl An analogous sequence can be employed to produce ester derivatives by using diethyl oxalate (B1200264) as an acylating agent. ptfarm.pl

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Reference |

| 1 | 2-[2-(benzylamino) ethyl]-6-methoxy-1-methylcabazole | Acetic anhydride, pyridine | 2-[2-(N-Acetyl-N-benzylamino) ethyl]-6-methoxy-1-methylcarbazole | 98% | ptfarm.pl |

| 2 | 2-[2-(N-Acetyl-N-benzylamino) ethyl]-6-methoxy-1-methylcarbazole | POCl₃, Chloroform (reflux) | Iminium salt (12a) | 97.6% | ptfarm.pl |

| 3 | Iminium salt (12a) | NaBH₄ | 2-benzyl-9-methoxy-5-methyl-6H-pyrido [4,3-b] carbazole | - | ptfarm.pl |

| 4 | 2-benzyl-9-methoxy-5-methyl-6H-pyrido [4,3-b] carbazole | 10% Pd/C, diphenyl ether (boiling) | 9-methoxyolivacine | - | ptfarm.pl |

Preparation of Complex this compound Derivatives (e.g., Carbaldehydes, Esters, Thiosemicarbazides)

The this compound core is a versatile platform for the introduction of various functional groups, leading to the synthesis of complex derivatives such as carbaldehydes, esters, and thiosemicarbazides. These derivatives serve as important intermediates for constructing more elaborate molecules.

Carbaldehydes

The introduction of a formyl group (-CHO) onto the carbazole ring is a key transformation. This compound-3-carbaldehyde is a known derivative whose structure has been confirmed by spectroscopic methods and synthesis. chemicalbook.com A common and effective method for the formylation of aromatic heterocycles like carbazole is the Vilsmeier-Haack reaction. researchgate.net This reaction typically involves treating the carbazole substrate with a Vilsmeier reagent, which is generated in situ from a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The electrophilic nature of the Vilsmeier reagent facilitates its attack on the electron-rich carbazole ring, usually at the C3 or C6 position, which is electronically favored. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired carbaldehyde. The purification of the crude product can often be achieved through sublimation or column chromatography. chemicalbook.comnih.gov

Esters

The synthesis of carbazole esters, such as 9H-Carbazole-1-carboxylic acid methyl ester, can be achieved through modern cross-coupling and cyclization strategies. derpharmachemica.com An effective approach involves a Suzuki coupling reaction followed by a Cadogan reductive cyclization. derpharmachemica.com This sequence allows for the regioselective construction of the substituted carbazole skeleton. For example, the synthesis can begin with the Suzuki-Miyaura coupling of an appropriately substituted aryl bromide and an aryl boronic ester. The resulting 2-nitrobiphenyl (B167123) intermediate is then subjected to reductive cyclization using a phosphine reagent like triphenylphosphine in a high-boiling solvent such as o-dichlorobenzene. This step proceeds via deoxygenation of the nitro group to a nitrene intermediate, which then undergoes intramolecular cyclization onto the adjacent phenyl ring to form the carbazole core. This methodology provides a direct route to carbazole esters with specific substitution patterns. derpharmachemica.com

| Product | Method | Key Steps | Spectroscopic Data | Reference |

| 9H-Carbazole-1-carboxylic acid methyl ester | Suzuki Coupling & Cadogan Cyclization | 1. Suzuki coupling of aryl halides/boronic esters to form a 2-nitrobiphenyl intermediate. 2. Reductive cyclization with triphenylphosphine. | ¹H NMR (400 MHz, CDCl₃): δ 9.91 (s, 1H), 8.27 (d, 1H), 8.09 (t, 2H), 7.52-7.44 (m, 2H), 7.29 (t, 2H), 4.03 (s, 3H). ¹³C NMR (100 MHz, CDCl₃): δ 167.90, 140.07, 139.67, 127.37, 126.56, 125.49, 124.66, 122.47, 120.41, 119.97, 118.49, 111.63, 111.10, 51.98. MS (m/z): 226.1 (M+H)⁺. | derpharmachemica.com |

| 9H-Carbazole-3-carboxylic acid methyl ester | Suzuki Coupling & Cadogan Cyclization | 1. Suzuki coupling of aryl halides/boronic esters to form a 2-nitrobiphenyl intermediate. 2. Reductive cyclization with triphenylphosphine. | ¹H NMR (400 MHz, CDCl₃): δ 8.81 (s, 1H), 8.31 (br s, 1H), 8.14–8.11 (m, 2H), 7.46–7.42 (m, 3H), 7.31–7.27 (m, 1H), 3.97 (s, 3H). ¹³C NMR (100 MHz, CDCl₃): δ 167.98, 142.33, 139.97, 127.46, 126.58, 123.32, 123.14, 122.92, 121.36, 120.64, 120.35, 110.94, 110.18, 52.00. MS (m/z): 226.1 (M+H)⁺. | derpharmachemica.com |

Thiosemicarbazides

Thiosemicarbazide (B42300) derivatives of this compound are typically synthesized from the corresponding carbaldehyde. The synthesis is a straightforward condensation reaction between a carbazole carbaldehyde (e.g., this compound-3-carbaldehyde) and a thiosemicarbazide or a substituted thiosemicarbazide. nih.govchemmethod.com The reaction is generally carried out by stirring the two components in a suitable solvent, such as methanol (B129727) or ethanol, often at room temperature or with gentle heating. nih.govlew.ro The addition of a catalytic amount of acid can facilitate the reaction. The resulting thiosemicarbazone derivative precipitates from the reaction mixture and can be purified by filtration and washing. nih.gov This method is efficient and provides high yields of the desired products, which are valuable for further synthetic transformations and biological studies. nih.govmdpi.com

| Reaction Type | Substrates | Reagents and Conditions | Product | Reference |

| Condensation | This compound-3-carbaldehyde, Thiosemicarbazide (or substituted derivative) | Methanol or Ethanol, Room temperature or reflux, Optional acid catalyst | 1-(1-Methoxy-9H-carbazol-3-ylmethylene)thiosemicarbazide | nih.govchemmethod.com |

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of carbazole (B46965) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule, revealing the connectivity and chemical environment of protons (¹H) and carbons (¹³C).

Proton NMR (¹H NMR) is instrumental in confirming the identity and structure of 1-methoxy-9H-carbazole and its derivatives by analyzing the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms. researchgate.net The electron-donating nature of the methoxy (B1213986) group significantly influences the chemical shifts of adjacent aromatic protons.

The ¹H NMR spectrum of a substituted this compound typically displays characteristic signals corresponding to different types of protons:

Aromatic Protons: These protons on the carbazole nucleus appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. Their specific chemical shifts and splitting patterns (multiplicities) are dictated by their position on the aromatic rings and the electronic effects of the substituents.

Methoxy Protons (-OCH₃): The three protons of the methoxy group at the C1 position typically appear as a sharp singlet in the upfield region, generally around 3.9-4.0 ppm.

N-H Proton: The proton attached to the nitrogen atom of the carbazole ring (N-H) usually produces a broad singlet signal, the chemical shift of which can vary depending on the solvent and concentration.

Systematic studies on substituted carbazoles have shown how different functional groups affect the chemical shifts of the protons, providing a reliable method for structural verification. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for a Methoxy-Substituted Carbazole Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 8.2 | Multiplet |

| Methoxy Protons (-OCH₃) | ~3.9 | Singlet |

| N-H Proton | Variable | Broad Singlet |

Note: This table presents generalized data for illustrative purposes. Actual chemical shifts can vary based on the specific derivative and solvent used.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of the molecule. Each unique carbon atom in this compound and its derivatives produces a distinct signal in the ¹³C NMR spectrum, allowing for the analysis of the carbazole backbone and its substituents. researchgate.netrsc.org

Key features of the ¹³C NMR spectrum include:

Aromatic Carbons: The carbon atoms of the carbazole rings resonate in the range of approximately 100 to 150 ppm. The carbon atom directly attached to the methoxy group (C1) is significantly shielded and appears at a characteristic chemical shift.

Methoxy Carbon (-OCH₃): The carbon atom of the methoxy group typically appears as a sharp signal in the upfield region, around 55-60 ppm.

The precise chemical shifts are sensitive to the electronic environment, making ¹³C NMR a powerful tool for confirming the position of substituents on the carbazole ring. researchgate.net The structures of various synthesized carbazole derivatives have been successfully confirmed using ¹³C NMR analysis. acs.org

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Methoxy-Carbazole Derivatives

| Carbon Assignment | Chemical Shift Range (δ, ppm) |

|---|---|

| Aromatic Carbons (C-quaternary) | 125 - 150 |

| Aromatic Carbons (C-H) | 100 - 125 |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

Note: These are typical ranges; specific values depend on the full molecular structure and experimental conditions.

To enhance the confidence in structural assignments, experimental NMR data are often validated through computational predictions. acs.org Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for predicting ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govresearchgate.netnih.gov

The process involves:

Generating a 3D model of the proposed structure of this compound.

Performing geometry optimization and then NMR shielding tensor calculations using a suitable DFT functional and basis set. nih.govaps.org

Converting the calculated shielding constants into chemical shifts, which are then compared with the experimental values.

A strong correlation between the predicted and experimental spectra provides robust validation for the proposed molecular structure. nih.gov This integrated approach is particularly valuable for resolving ambiguities in the structures of complex or novel carbazole derivatives. acs.orgfrontiersin.org The accuracy of these predictions can be influenced by the chosen computational method, basis set, and the modeling of solvent effects. github.io

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of this compound and for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govescholarship.org This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. For this compound (C₁₃H₁₁NO), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

The experimental mass obtained from HRMS is compared to the calculated theoretical mass for the proposed formula. A close match between these values serves as definitive confirmation of the molecular formula. This technique is routinely applied in the characterization of newly synthesized carbazole derivatives to validate their intended structures. rsc.org

Table 3: Example HRMS Data for a Methoxy-Carbazole Derivative

| Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z |

|---|---|---|

| C₁₃H₁₂NO⁺ | 198.0913 | 198.0911 |

Note: This data is illustrative for the protonated molecule of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to assess the purity of volatile and thermally stable compounds like this compound.

In a GC-MS analysis:

The sample is injected into the gas chromatograph, where different components of the mixture are separated based on their boiling points and interactions with the stationary phase.

As each separated component elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum for that component.

The resulting chromatogram shows peaks corresponding to each compound, with the area of each peak being proportional to its concentration. The mass spectrum of the main peak can be used to confirm the identity of this compound, while smaller peaks indicate the presence of impurities, which can also be identified from their respective mass spectra. This method is crucial for quality control in chemical synthesis, ensuring the sample is free from starting materials, by-products, or other contaminants. researchgate.net The NIST Mass Spectrometry Data Center provides reference GC-MS data for related compounds like 3-methoxy-9H-carbazole, which can be used for comparison. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes the excitation of molecular vibrations, such as stretching and bending. Each functional group has a characteristic vibrational frequency, which corresponds to a specific absorption band in the IR spectrum.

The IR spectrum of the parent compound, 9H-carbazole, typically displays a sharp absorption band around 3419 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine within the pyrrole ring dovepress.com. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, typically around 3051 cm⁻¹ dovepress.com. The C-N stretching vibration of the carbazole ring is generally observed around 1450 cm⁻¹ dovepress.com.

The introduction of a methoxy group at the C1 position of the carbazole ring would introduce additional characteristic absorption bands. The C-O stretching vibration of the methoxy group is anticipated to produce a strong absorption band in the region of 1250-1000 cm⁻¹. Furthermore, the C-H stretching vibrations of the methyl group in the methoxy substituent would be observed in the 2960-2850 cm⁻¹ range.

A summary of the expected IR absorption bands for this compound is presented in the interactive table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Carbazole) | Stretching | ~3419 |

| C-H (Aromatic) | Stretching | >3000 |

| C-H (Methyl) | Stretching | 2960-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-N (Carbazole) | Stretching | ~1450 |

| C-O (Methoxy) | Stretching | 1250-1000 |

| N-H (Carbazole) | Bending (out-of-plane) | ~727 |

This table presents predicted values based on the analysis of the parent carbazole molecule and typical frequencies for the methoxy functional group. Experimental verification is required for confirmation.

X-ray Crystallography for Definitive Structural Resolution and Conformational Studies

As of the current literature review, a specific crystal structure for this compound has not been reported. However, the crystallographic analysis of closely related carbazole derivatives provides valuable insights into the expected structural features. For instance, the crystal structure of 9-(4-methoxyphenyl)-9H-carbazole has been determined, revealing that the carbazole ring system is nearly planar nih.govresearchgate.netresearchgate.net.

In a hypothetical crystal structure of this compound, the carbazole core would be expected to be essentially planar. The methoxy group at the C1 position would likely be coplanar with the aromatic ring to maximize resonance stabilization. The crystal packing would be influenced by intermolecular interactions, such as hydrogen bonding involving the N-H group of the carbazole and potential weak C-H···π interactions.

The table below presents typical crystallographic parameters that could be expected for a methoxy-substituted carbazole derivative, based on published data for similar compounds.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Z (molecules/unit cell) | 4 or 8 |

This table provides a generalized prediction based on crystallographic data of similar carbazole derivatives. The actual crystallographic parameters for this compound can only be determined through experimental X-ray diffraction analysis.

Addressing Spectroscopic Discrepancies and Methodological Considerations

In the scientific investigation of novel or less-studied compounds like this compound, it is not uncommon to encounter a lack of comprehensive experimental data. This absence of direct spectroscopic and crystallographic information presents a significant methodological consideration for researchers.

In such cases, computational chemistry, particularly Density Functional Theory (DFT), becomes an invaluable tool for predicting molecular properties. DFT calculations can be employed to compute theoretical IR spectra and to optimize the molecular geometry, providing insights into the expected vibrational modes and structural parameters dovepress.comicm.edu.pljnsam.com. These computational results can guide the interpretation of any future experimental data and can help in the preliminary assignment of spectroscopic features.

However, it is crucial to acknowledge that computational data are theoretical predictions and must be validated by experimental results. Discrepancies between calculated and experimental spectra can arise from various factors, including the choice of the computational method and basis set, solvent effects, and intermolecular interactions in the solid state, which are often not fully accounted for in gas-phase calculations.

Therefore, a combined experimental and computational approach is the most robust strategy for the comprehensive characterization of molecules like this compound. The current lack of experimental data for this specific compound highlights an opportunity for future research to synthesize and thoroughly characterize it, thereby contributing valuable information to the field of carbazole chemistry. Any future experimental findings should be compared with theoretical predictions to refine our understanding of the structure and properties of this molecule.

Computational Chemistry and Theoretical Investigations of 1 Methoxy 9h Carbazole

Density Functional Theory (DFT) Studies of Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. ripublication.com These studies are crucial for understanding the intrinsic properties of 1-methoxy-9H-carbazole.

A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. researchgate.net For this compound, this involves calculating the minimum energy conformation in both its electronic ground state and various excited states. DFT methods are widely used for ground-state optimization, while Time-Dependent Density Functional Theory (TD-DFT) is typically employed for excited states. researchgate.netutwente.nl Accurate geometry optimization is essential, as the calculated properties are highly dependent on the molecular structure. researchgate.netbaumeiergroup.combaumeiergroup.com This process provides key structural parameters such as bond lengths, bond angles, and dihedral angles, which form the basis for all subsequent property calculations. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.comresearchgate.net

The energy and distribution of these orbitals are key predictors of a molecule's reactivity. researchgate.net For carbazole (B46965) derivatives, the introduction of an electron-donating methoxy (B1213986) group (-OCH₃) is known to significantly influence the FMOs. arabjchem.orgrsc.org Specifically, the methoxy group tends to raise the energy of the HOMO, making the molecule a better electron donor (nucleophile). researchgate.netarabjchem.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Table 1: Predicted Effects of Methoxy Substitution on Carbazole FMO Properties

| Property | Bare Carbazole Core | This compound (Predicted) | Implication for Reactivity |

| HOMO Energy | Baseline | Increased | Enhanced electron-donating ability (nucleophilicity) |

| LUMO Energy | Baseline | Minor Change | Electron-accepting ability is less affected |

| HOMO-LUMO Gap | Baseline | Decreased | Increased chemical reactivity and potential for charge transfer |

Note: This table illustrates the generally accepted effects of an electron-donating group on an aromatic system, as supported by studies on related carbazole derivatives. arabjchem.orgwuxibiology.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive chemical representation of localized bonds, lone pairs, and antibonding orbitals. uba.ar This method is particularly useful for quantifying non-covalent interactions, such as hydrogen bonds and donor-acceptor interactions. uba.arresearchgate.net

The electronic and photophysical properties of carbazole-based materials can be precisely controlled by the number and position of methoxy substituents. researchgate.netarabjchem.org This "fine-tuning" is critical for designing molecules with specific functions, such as hole-transporting materials (HTMs) in organic electronics like perovskite solar cells. researchgate.netarabjchem.org

Studies on various methoxy-substituted carbazoles have shown that these groups play a critical role in controlling the HOMO level. arabjchem.org By strategically placing methoxy groups on the carbazole core, researchers can modulate properties such as ionization potential, electron affinity, and reorganization energy, which directly impact charge mobility. arabjchem.orgrsc.org This ability to systematically modify the optoelectronic properties makes methoxy-substituted carbazoles, including this compound, attractive candidates for development in materials science. rsc.orgresearchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to and interact with a large biological molecule, typically a protein (receptor). visionpublisher.info These methods are instrumental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action. nih.gov

Carbazole derivatives have been investigated as potential inhibitors for various protein targets implicated in diseases. Molecular docking simulations predict the preferred orientation of the ligand within the protein's active site and estimate the strength of the interaction, often expressed as a binding energy or docking score.

DNA Gyrase: This bacterial enzyme is a well-established target for antibacterial agents. nih.gov Docking studies on potential inhibitors involve placing the molecule into the ATP-binding site of the gyrase and analyzing the resulting interactions, such as hydrogen bonds and hydrophobic contacts with key amino acid residues, which are crucial for inhibitory activity. eco-vector.comresearchgate.net While specific studies on this compound may be limited, the carbazole scaffold is explored for this purpose. nih.gov

Human Glutathione Reductase: This enzyme is vital for maintaining the redox balance in human cells and is a target in various therapeutic areas. Docking simulations can predict whether a compound like this compound could bind to the active site, potentially interacting with residues crucial for its function, such as Arg37 and Asn117. ijcrcps.comresearchgate.net

Plasmodium falciparum Hsp90 (PfHsp90): The heat shock protein 90 from the malaria parasite P. falciparum is an essential chaperone protein and a promising antimalarial drug target. malariaworld.orgnih.govnih.gov Notably, aminoalcohol-carbazole derivatives have been identified as selective inhibitors of PfHsp90. core.ac.uk Docking studies have shown that these compounds can bind to a specific hydrophobic pocket that is unique to the parasite's Hsp90, offering a route to selective inhibition without affecting the human counterpart. core.ac.ukresearchgate.net The simulations help visualize how the carbazole core and its substituents fit into this pocket and form stabilizing interactions.

Mechanistic Insights into Biological Activity at the Molecular Level

Computational studies, primarily through molecular docking and molecular dynamics simulations, have provided crucial insights into the potential mechanisms of action for this compound at the molecular level. These investigations have largely focused on its anticancer properties, with a particular emphasis on its interaction with key biological targets such as tubulin and DNA.

Molecular docking studies have been instrumental in predicting the binding affinity and orientation of this compound within the active sites of various biological macromolecules. For instance, in the context of anticancer activity, tubulin is a significant target. nih.govnih.govresearchgate.net Computational models suggest that carbazole derivatives can bind to the colchicine (B1669291) binding site of tubulin, thereby inhibiting microtubule polymerization, a critical process in cell division. mdpi.com The methoxy group at the 1-position of the carbazole ring is thought to play a crucial role in forming specific hydrogen bonds and hydrophobic interactions with the amino acid residues in the binding pocket, thus stabilizing the ligand-protein complex.

Furthermore, computational analyses have explored the potential for this compound to interact with DNA. nih.govrsc.org The planar structure of the carbazole ring system allows for intercalation between DNA base pairs, which can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. Theoretical calculations can model these intercalative binding modes and predict the energetic favorability of such interactions.

| Target | Predicted Interaction | Potential Effect |

| Tubulin | Binding to the colchicine site | Inhibition of microtubule polymerization, cell cycle arrest |

| DNA | Intercalation between base pairs | Disruption of DNA replication and transcription |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For carbazole derivatives, including those with a methoxy substitution, QSAR studies have been employed to predict their biological efficacy and to guide the design of new, more potent analogues. nih.govmdpi.com

In a typical QSAR study for anticancer agents, a dataset of carbazole derivatives with experimentally determined cytotoxic activities (e.g., IC50 values) against various cancer cell lines is used. frontiersin.orgnih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological, among others.

Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then used to build a QSAR model that correlates a combination of these descriptors with the observed biological activity. researchgate.net For methoxycarbazole derivatives, QSAR models have indicated that the presence and position of the methoxy group can significantly influence the anticancer activity. nih.gov The models often reveal that specific electronic and steric properties associated with the methoxy group are critical for potent bioactivity.

A hypothetical QSAR model for a series of carbazole derivatives might be represented by an equation like:

pIC50 = β0 + β1(LogP) + β2(Dipole Moment) + β3(Molecular Surface Area) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β values are the coefficients for each descriptor.

| Descriptor Category | Example Descriptors | Potential Influence on Activity |

| Electronic | Dipole Moment, Partial Atomic Charges | Governs electrostatic interactions with the target. |

| Steric | Molecular Volume, Surface Area | Influences the fit of the molecule in the binding pocket. |

| Hydrophobic | LogP | Affects cell membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index, Kier Shape Indices | Describes molecular branching and shape. |

These QSAR models not only help in understanding the structural requirements for a desired biological activity but also serve as predictive tools for screening virtual libraries of compounds before their synthesis, thereby saving time and resources. mdpi.comwho.int

In Silico Drug Discovery and Lead Optimization for this compound Derivatives

The insights gained from mechanistic studies and QSAR modeling provide a solid foundation for the in silico discovery and lead optimization of novel this compound derivatives with enhanced therapeutic potential. rsc.org This process typically involves a cyclical workflow of virtual screening, molecular modification, and re-evaluation of the designed compounds.

Virtual screening of large chemical databases is often the first step in identifying new hit compounds. Pharmacophore models, which define the essential 3D arrangement of functional groups required for binding to a specific target, can be developed based on the known interactions of this compound. These models are then used to filter databases and select molecules with a high probability of being active.

Once initial hits are identified, or starting from the this compound scaffold itself, lead optimization is performed to improve properties such as potency, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). rsc.org Computational chemists can introduce various chemical modifications to the lead structure in silico and predict the effect of these changes on its biological activity using the previously developed QSAR models and molecular docking simulations.

For example, different substituents can be added to the carbazole ring to explore their impact on binding affinity and selectivity. The methoxy group at the 1-position could be replaced with other functional groups to probe the importance of its electronic and steric contributions.

| Optimization Strategy | Computational Tool | Goal |

| Scaffold Hopping | 3D Shape & Pharmacophore Screening | Discover novel core structures with similar binding properties. |

| Substituent Modification | QSAR, Molecular Docking | Enhance potency, selectivity, and ADME properties. |

| Bioisosteric Replacement | Molecular Modeling | Improve pharmacokinetic profile while maintaining bioactivity. |

Through these iterative in silico design cycles, promising lead candidates can be identified for chemical synthesis and subsequent experimental validation. rsc.orgsemanticscholar.org This computational-driven approach significantly accelerates the drug discovery process and increases the likelihood of developing clinically successful drugs based on the this compound scaffold.

Advanced Applications in Materials Science and Optoelectronics

Role of 1-Methoxy-9H-Carbazole in Organic Electronic and Photovoltaic Materials

Derivatives of this compound are instrumental in the advancement of organic electronics and photovoltaics, primarily due to their excellent hole-transporting capabilities and tunable energy levels. The methoxy (B1213986) group, being an electron-donating substituent, can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in electronic devices.

Carbazole-based materials are widely employed in the emissive and charge-transporting layers of OLEDs. The carbazole (B46965) moiety offers a high triplet energy, making it a suitable host for phosphorescent emitters, and its derivatives can also function as fluorescent emitters themselves. The introduction of a methoxy group can enhance the luminescence properties and improve the charge-carrier balance within the device.

Derivatives of carbazole and diphenyl imidazole (B134444) have been synthesized for various applications, including as fluorescent emitters in OLEDs. These compounds exhibit blue light-emission, with one such device demonstrating deep-blue emission with CIE color coordinates of (0.16, 0.08) and a maximum external quantum efficiency of 1.1%. mdpi.com Furthermore, these materials have shown high triplet energy values exceeding 3.0 eV, making them suitable as hosts for green, red, and sky-blue phosphorescent OLEDs. mdpi.com The green-emitting devices achieved a maximum quantum efficiency of 8.3%, the red-emitting devices reached 6.4%, and the sky-blue devices showed a maximum quantum efficiency of 7.6%. mdpi.com

In the development of deep-blue OLEDs, carbazole-π-imidazole derivatives have been synthesized, where the carbazole unit acts as an electron donor. nih.gov The high singlet energy of carbazole is advantageous for achieving deep-blue emission, and its efficient hole mobility contributes to a better balance of hole and electron transport. nih.gov Non-doped OLEDs using these materials have successfully produced blue emissions. nih.gov For instance, a device based on a specific carbazole-π-imidazole derivative achieved deep-blue electroluminescence with CIE coordinates of (0.159, 0.080), a maximum luminance of 11,364 cd/m², and a maximum external quantum efficiency of 4.43%. nih.gov

| Device Type | Emission Color | CIE Coordinates | Maximum External Quantum Efficiency (EQE) |

|---|---|---|---|

| Fluorescent Emitter (Carbazole-Diphenyl Imidazole) | Deep-Blue | (0.16, 0.08) | 1.1% |

| Phosphorescent Host (Green Emitter) | Green | - | 8.3% |

| Phosphorescent Host (Red Emitter) | Red | - | 6.4% |

| Phosphorescent Host (Sky-Blue Emitter) | Sky-Blue | - | 7.6% |

| Non-Doped Fluorescent Emitter (Carbazole-π-Imidazole) | Deep-Blue | (0.159, 0.080) | 4.43% |

In the realm of solar energy, carbazole derivatives have emerged as promising hole-transporting materials (HTMs) in perovskite solar cells, offering a cost-effective alternative to the widely used spiro-OMeTAD. The methoxy substitution plays a crucial role in tuning the material's properties for optimal device performance.

A variety of carbazole derivatives have been synthesized and successfully employed as HTMs in PSCs. rsc.org The molecular structure of these HTMs can be designed to have a strong electrostatic surface potential on the acceptor part, which can enhance molecular interaction. rsc.org In one study, two new low-cost 9-(2-ethylhexyl)-9H-carbazoles with mono/dimethoxyphenyl substituted cyanovinylene units were developed as HTMs. bohrium.com The device incorporating one of these materials, CZ1, showed a power conversion efficiency (PCE) of 2.55%, which was higher than the device with the other material, CZ2 (1.71% PCE). bohrium.com

Branched methoxydiphenylamine-substituted carbazole derivatives have also been investigated as HTMs in PSCs. nih.gov Devices using two new HTMs, 2Cz-OMeDPA and 3Cz-OMeDPA-OH, which contain two and three substituted carbazole chromophores respectively, demonstrated a PCE of around 20%. nih.gov This performance is comparable to devices that use the standard spiro-OMeTAD and also showed slightly improved device stability. nih.gov

Furthermore, self-assembling molecules (SAMs) based on carbazole derivatives have been designed to create an energetically aligned interface in PSCs, which helps to reduce non-radiative recombination. nih.gov This approach has led to PCEs of up to 20%. nih.gov

| HTM | Power Conversion Efficiency (PCE) | Short-Circuit Current Density (JSC) (mA/cm²) | Open-Circuit Voltage (VOC) (V) | Fill Factor (FF) |

|---|---|---|---|---|

| CZ1 | 2.55% | 7.85 | 0.79 | 40% |

| CZ2 | 1.71% | 8.15 | 0.40 | 49% |

| Spiro-OMeTAD (Reference) | 4.76% | 12.27 | 0.84 | 45% |

| 2Cz-OMeDPA | ~20% | - | - | - |

| 3Cz-OMeDPA-OH | ~20% | - | - | - |

The charge transport characteristics of carbazole-based materials are fundamental to their performance in electronic devices. The position and number of methoxy substituents on the carbazole core have a significant impact on the hole mobility of these organic semiconductors.

Studies on carbazole and diphenylamine (B1679370) derivatives with varying numbers and positions of methoxy groups have shown that these compounds can form glasses with glass transition temperatures ranging from 39 to 69 °C. acs.org The ionization potentials of these compounds were found to be between 5.10 and 5.56 eV. acs.org Notably, compounds with monomethoxy-substituted phenyl rings exhibited lower ionization potentials compared to those with di- and trimethoxy-substituted phenyl moieties. acs.org The best charge transport properties were observed in compounds containing a single methoxy group in the para and ortho positions of the phenyl rings of the diphenylamino moiety. acs.org For example, the amorphous film of 3-[N,N-(bis-4-methoxyphenyl)]amino-9-ethylcarbazole showed a room-temperature hole drift mobility of 1.2 × 10⁻⁴ V/cm at an electric field of 6.4 × 10⁵ V/cm. acs.org

However, the effect of methoxy substitution can be complex. In some cases, methoxy substituents have been found to decrease hole mobilities due to increased molecular polarity. rsc.org This detrimental effect can be mitigated by designing linear D–A–D architectures. rsc.org The impact of the number and linking topology of methoxy groups on hole-transport properties is a delicate balance of positive and negative effects that depend on the substitution pattern and the nature of the molecular bridge. rsc.org

Polymerization and Functional Polymeric Materials

Carbazole-based polymers are a significant class of materials known for their electrical conductivity, thermal stability, and photoactive properties. mdpi.commdpi.com These characteristics make them suitable for a range of electronic and optoelectronic applications. The functionalization of the carbazole monomer is a key strategy to fine-tune the properties of the resulting polymers for specific uses. mdpi.com

Conductive polymers derived from carbazole are of great interest for applications in electronic devices like organic light-emitting diodes (OLEDs), transistors, and sensors, owing to their excellent charge transport capabilities. mdpi.commdpi.com The synthesis of polycarbazoles can be achieved through two primary methods: chemical and electrochemical polymerization. mdpi.com

Chemical Polymerization: This method typically involves the oxidative coupling of carbazole monomers using oxidizing agents such as ferric chloride (FeCl₃) or ammonium (B1175870) persulfate. The structure and properties of the resulting polymer are influenced by factors like the choice of oxidant, solvent, and monomer concentration. mdpi.com

Electrochemical Polymerization (Electropolymerization): This technique allows for the direct synthesis and deposition of a conductive polymer film onto an electrode surface. mdpi.commdpi.com The process begins with the oxidation of the carbazole monomer to form a radical cation, which then couples with another radical cation to initiate polymer chain growth. mdpi.com Electropolymerization offers the advantage of creating clean polymer films without the need for a catalyst. mdpi.com

While extensive research exists on polycarbazole and its derivatives, specific studies detailing the polymerization of this compound are not widely reported. However, the presence of active sites on the carbazole ring suggests that this compound could serve as a monomer in these polymerization processes. The methoxy group, as an electron-donating substituent, would be expected to lower the oxidation potential of the monomer, potentially facilitating polymerization and influencing the electronic properties of the final polymer.

Table 1: General Methods for Synthesis of Conductive Polycarbazoles

| Synthesis Method | Description | Advantages | Key Factors |

|---|---|---|---|

| Chemical Polymerization | Oxidative coupling of monomers using chemical oxidants (e.g., FeCl₃). mdpi.com | Scalable for bulk synthesis. | Oxidant type, monomer concentration, solvent, temperature. mdpi.com |

| Electrochemical Polymerization | Anodic oxidation of monomers to form a polymer film directly on an electrode. mdpi.com | Forms clean, uniform films; direct deposition on devices. mdpi.commdpi.com | Applied potential, solvent, supporting electrolyte. mdpi.com |

Microporous Organic Polymers (MOPs) are a class of materials characterized by high surface areas, low density, and permanent porosity, making them promising candidates for applications in gas storage, separation, and catalysis. researchgate.netresearchgate.net Carbazole derivatives have been successfully employed as building blocks for the synthesis of MOPs due to their rigid and planar structure. researchgate.netrsc.org

One common synthetic route to carbazole-based MOPs is through Friedel-Crafts alkylation, where carbazole monomers are hyper-crosslinked using an external crosslinker like formaldehyde (B43269) dimethyl acetal (B89532) in the presence of a Lewis acid catalyst such as FeCl₃. rsc.org The resulting three-dimensional polymer networks exhibit high thermal and chemical stability. rsc.org

These carbazole-based polymer networks have demonstrated significant potential for carbon dioxide capture. For instance, a hypercrosslinked polymer derived from a dendritic carbazole building block showed a high Brunauer-Emmett-Teller (BET) specific surface area of 1845 m²/g and a CO₂ uptake of 4.63 mmol/g at 273 K and 1.13 bar. rsc.org Such materials are considered promising for post-combustion CO₂ capture technologies. rsc.org

Although this compound has not been specifically reported as a monomer in the synthesis of MOPs in the available literature, its rigid structure makes it a plausible candidate for incorporation into such porous frameworks. The methoxy group could potentially influence the surface properties and gas uptake selectivity of the resulting polymer.

Table 2: Properties of an Example Carbazole-Based Microporous Organic Polymer (FCTCz)

| Property | Value | Conditions |

|---|---|---|

| BET Surface Area | 1845 m²/g | - |

| CO₂ Uptake | 4.63 mmol/g | 273 K, 1.13 bar |

| H₂ Uptake | 1.94 wt% | 77 K, 1.13 bar |

| Ideal CO₂/N₂ Selectivity | 26–29 | 273 K |

| Ideal CO₂/CH₄ Selectivity | 5.2–5.8 | 273 K |

Data sourced from a study on hypercrosslinked microporous polymers based on carbazole derivatives. rsc.org

Biological Activities and Medicinal Chemistry Research

Anticancer and Antiproliferative Potentials

The quest for novel and effective anticancer agents has highlighted the therapeutic promise of carbazole (B46965) derivatives. Research into 1-methoxy-9H-carbazole and its related compounds has revealed significant potential in inhibiting the growth and proliferation of cancer cells through various mechanisms.

While specific cytotoxic data for this compound against A549 (lung carcinoma), HCT116 (colon cancer), and C6 glioma cell lines is not extensively detailed in the available literature, studies on closely related carbazole derivatives provide valuable insights. For instance, the broader class of carbazole alkaloids has demonstrated cytotoxic effects across a range of cancer cell lines. The cytotoxic potential of these compounds is a critical area of ongoing research to determine their efficacy and selectivity against different cancer types.

A key mechanism through which carbazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. A closely related compound, Murrayanine (this compound-3-carbaldehyde), has been shown to trigger apoptosis in cancer cells. biocrick.com This process is often mediated by the activation of caspases, a family of cysteine proteases that play a crucial role in the apoptotic cascade. Specifically, the activation of caspase-3 is a hallmark of apoptosis and has been observed in cells treated with carbazole derivatives. Furthermore, an increase in the Bax/Bcl-2 ratio, which signifies a shift towards a pro-apoptotic state, has also been associated with the action of these compounds. biocrick.com

While the direct inhibition of DNA synthesis by this compound is yet to be fully elucidated, the general antiproliferative effects of carbazole alkaloids suggest that interference with DNA replication processes may be a contributing factor to their anticancer activity.

The dysregulation of cellular signaling pathways is a fundamental characteristic of cancer. Research has shown that carbazole derivatives can modulate these pathways to inhibit cancer cell growth and survival.

STATs Pathway: The Signal Transducer and Activator of Transcription (STAT) proteins are critical components of a signaling pathway that regulates cell proliferation, differentiation, and survival. Aberrant STAT signaling is frequently observed in various cancers. While direct evidence of this compound targeting the STAT pathway is still emerging, the known anticancer properties of the carbazole scaffold suggest this as a plausible mechanism of action that warrants further investigation.

Topoisomerase I and II: Topoisomerases are essential enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. They are established targets for cancer chemotherapy. While specific inhibitory activity of this compound against Topoisomerase I and II has not been definitively reported, other carbazole derivatives have been identified as inhibitors of these enzymes. This suggests that this compound may also possess the ability to interfere with topoisomerase function, thereby contributing to its cytotoxic effects.

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins involved in the metabolism of a wide range of endogenous and exogenous compounds, including drugs. Inhibition of specific CYP450 enzymes can have significant implications for drug interactions and efficacy. The potential for this compound to act as a CYP450 inhibitor is an area of interest in drug development. Understanding its interaction with these enzymes is crucial for predicting potential drug-drug interactions and for the development of safer and more effective therapeutic strategies.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

In addition to its anticancer potential, this compound and its derivatives have demonstrated promising antimicrobial properties. The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents, and carbazoles represent a promising class of compounds in this regard.

Studies have shown that 3-methoxy-9H-carbazole exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, it has been tested against Staphylococcus aureus and Escherichia coli, with reported minimum inhibitory concentration (MIC) values ranging from 0.25 to 50 µg/mL. The methoxy (B1213986) group on the carbazole ring is believed to contribute to this antibacterial activity.

Antiviral Activity against Viral Targets (e.g., HIV-1, SARS-CoV-2 Mpro)

The carbazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a range of therapeutic applications, including antiviral agents nih.gov. The rapid mutation rate of viruses like the human immunodeficiency virus (HIV) necessitates the development of new therapeutic agents, and carbazole-containing compounds have shown promise in this area nih.govnih.gov.

Research into carbazole derivatives has identified compounds with significant anti-HIV-1 activity. For example, O-methylmukonal, 3-formyl-2,7-dimethoxycarbazole, and clauszoline J, all isolated from Clausena excavata, displayed promising anti-HIV-1 activity with EC50 values of 12, 29.1, and 34.2 μM, respectively nih.gov. Another synthetic derivative, 5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole, showed potent inhibition of HIV replication in H9 lymphocytes with an EC50 value of 0.0054 µg/mL nih.gov. The mechanism of action for some of these compounds appears to involve the inhibition of various stages within the HIV replication cycle nih.gov.

More recently, with the emergence of the COVID-19 pandemic, the main protease (Mpro) of SARS-CoV-2 has become a prime target for antiviral drug development due to its crucial role in viral replication rsc.orgdesy.demdpi.com. The Mpro is a cysteine protease that is highly conserved across various coronaviruses, making it an attractive target for broad-spectrum inhibitors rsc.orgmdpi.com. While research has focused on various scaffolds, the principles of targeting Mpro can be applied to carbazole-based designs. For instance, indole-based inhibitors, structurally related to carbazoles, have been shown to impair the replication of human coronaviruses rsc.org. The development of covalent inhibitors that form a bond with the catalytic cysteine (Cys145) in the Mpro active site is a key strategy being pursued mdpi.com.

| Compound | Viral Target | Activity (EC₅₀) |

| 5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole | HIV-1 | 0.0054 µg/mL |

| O-methylmukonal | HIV-1 | 12 µM |

| 3-formyl-2,7-dimethoxycarbazole | HIV-1 | 29.1 µM |

| Clauszoline J | HIV-1 | 34.2 µM |

Antioxidant and Free Radical Scavenging Properties

Carbazole derivatives are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals and counteract oxidative stress . Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases nih.govantiox.org. Antioxidants function by impeding free radical chain reactions, thereby preventing cellular damage antiox.org.

The radical scavenging capabilities of carbazole-based molecules have been demonstrated in various studies. For instance, a series of novel carbazole hydrazine-carbothioamide scaffolds were evaluated for their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay researchgate.netnih.gov. Several of these compounds exhibited potent antioxidant activities, with some showing IC50 values significantly lower than the standard control, indicating strong radical scavenging capacity researchgate.netnih.gov. The presence of the carbazole nucleus, often in conjunction with other functional groups like thiosemicarbazide (B42300), contributes to this noteworthy antioxidant activity researchgate.netnih.gov.

Influence of Substituent Electronic Effects on Radical Scavenging

The antioxidant and radical scavenging activity of a carbazole molecule can be significantly modulated by the presence of various substituents on its aromatic rings. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a crucial role in the molecule's ability to participate in antioxidant mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET) nih.gov.

The methoxy group (-OCH₃) is an electron-donating group. Theoretical studies on other phenolic compounds have shown that electron-donating substituents can enhance antioxidant activity by weakening the O-H bond dissociation enthalpy (BDE) in non-polar environments nih.gov. A lower BDE facilitates the donation of a hydrogen atom to a free radical, a key step in the HAT mechanism nih.gov. Conversely, electron-withdrawing groups tend to increase the BDE, making the molecule a less effective antioxidant via this pathway nih.gov. The position of the substituent also impacts the electronic structure, influencing the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects properties like the ionization potential (IP) relevant to the SET mechanism researchgate.netrsc.org. Therefore, the presence of the 1-methoxy group on the 9H-carbazole scaffold is expected to enhance its radical scavenging potential by favorably influencing these electronic parameters.

Synergistic Effects in Hybrid Molecular Scaffolds

A modern strategy in drug design involves the creation of hybrid molecules that combine two or more pharmacophores into a single chemical entity. This approach aims to achieve synergistic effects, where the biological activity of the hybrid compound is greater than the sum of its individual components ebi.ac.uk. Carbazole is a popular scaffold for the development of such hybrids due to its favorable physicochemical and biological properties ijpsr.comresearchgate.net.

In the context of antioxidant activity, ferulic acid-carbazole hybrids have been synthesized and evaluated. Ferulic acid is a well-known natural antioxidant. Studies revealed that the resulting hybrid compounds exhibited pronounced antioxidant ability ebi.ac.uk. Significantly, the neuroprotective effect of one such hybrid was found to be superior to that of a simple mixture of ferulic acid and carbazole, clearly indicating a synergistic therapeutic effect derived from the hybrid structure ebi.ac.uk. Similarly, hybrid scaffolds combining carbazole with moieties like thiosemicarbazide or triazole have demonstrated potent free radical scavenging abilities, further endorsing the potential of molecular hybridization to enhance antioxidant properties nih.govresearchgate.net.

Neuroprotective and Anti-Alzheimer Disease Research

The neuroprotective potential of carbazole derivatives is an area of growing research interest, particularly for neurodegenerative conditions like Alzheimer's disease (AD) researchgate.net. AD is a progressive disorder characterized by cognitive decline, memory loss, and the presence of amyloid-β plaques and neurofibrillary tangles in the brain researchgate.netnih.gov. The neuroprotective capacity of carbazoles is often linked to their ability to combat oxidative stress, a key factor in AD pathogenesis anavex.comfrontiersin.org. By scavenging free radicals, these compounds can help protect neurons from oxidative damage and apoptosis (cell death) anavex.comfrontiersin.org.

Natural products and their derivatives have long been a source for drug discovery, and many compounds with antioxidant and anti-inflammatory properties are being investigated for their neuroprotective effects in AD nih.govnih.gov. Carbazole alkaloids and their synthetic analogs fit within this paradigm, with research focused on developing multi-target agents that can address several pathological aspects of the disease simultaneously researchgate.netfrontiersin.org.

Inhibition of Cholinesterases and NMDAR Antagonism

A primary therapeutic strategy for managing the symptoms of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain nih.govfrontiersin.org. This is achieved by inhibiting the enzymes that break it down, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) frontiersin.orgnih.gov. Carbazole derivatives have emerged as promising cholinesterase inhibitors nih.gov.

Several studies have focused on designing and synthesizing novel carbazole-based compounds as potent AChE inhibitors. A series of 9H-carbazole derivatives containing a 1,2,3-triazole moiety were shown to have significant anti-AChE activity, with IC50 values in the low micromolar range nih.gov. Structure-activity relationship (SAR) studies from this research revealed that the presence of electron-donating groups, such as a methoxy group, at specific positions on the benzyl pendent group could improve the anti-AChE activity nih.gov. Furthermore, hybrid molecules combining the 9H-carbazole scaffold with other pharmacophores like 4H-chromene or ferulic acid have also been developed as dual cholinesterase inhibitors ebi.ac.uknih.gov.

| Compound Series | Target | Activity Range (IC₅₀) |

| Triazole-containing 9H-carbazoles | Acetylcholinesterase (AChE) | ≤ 3.8 µM |

| 2-methylbenzyl derivative (6c) | Acetylcholinesterase (AChE) | 1.9 µM |

| Ferulic acid-carbazole hybrid (5k) | Acetylcholinesterase (AChE) | 1.9 µM |

While N-methyl-D-aspartate (NMDA) receptor antagonists represent another important class of drugs for AD, the primary focus of research on this compound derivatives in this area has been on cholinesterase inhibition frontiersin.org.

Other Significant Biological Activities

Carbazole derivatives are recognized for a broad spectrum of biological activities, including anti-inflammatory, antimalarial, anticonvulsant, and antidiabetic properties mdpi.comechemcom.com.

Anti-inflammatory Efficacy